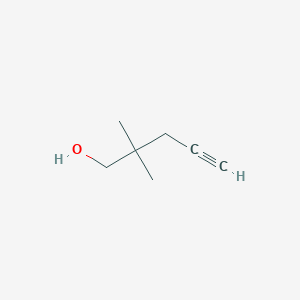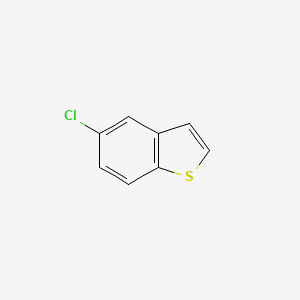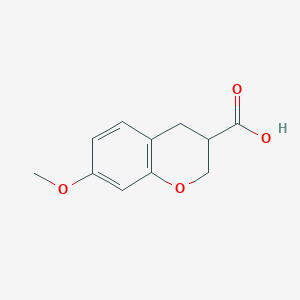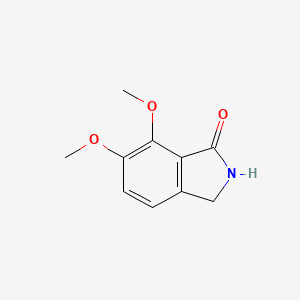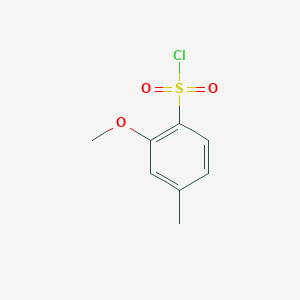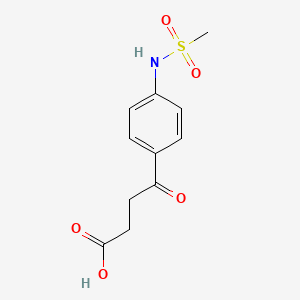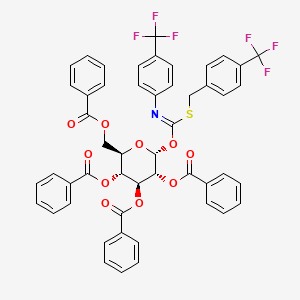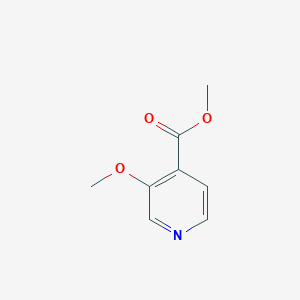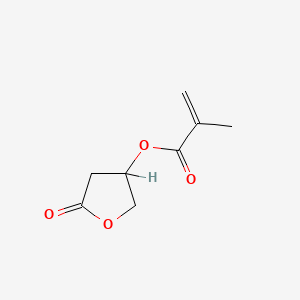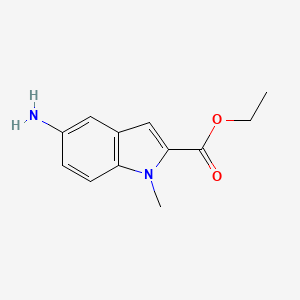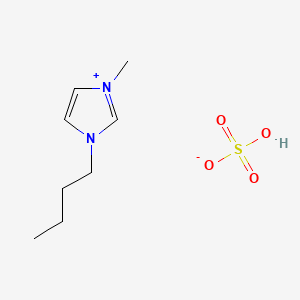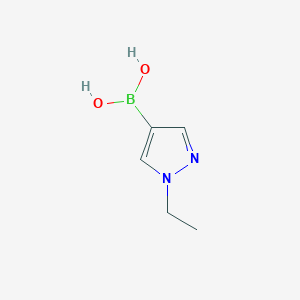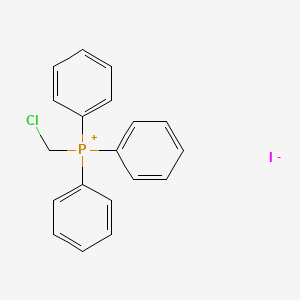![molecular formula C20H34B B1589080 Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21932-54-7](/img/structure/B1589080.png)
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Vue d'ensemble
Description
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is a complex organic compound. It likely contains two (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl groups attached to a borane (BH3) molecule. The (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl group is a type of bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a boron atom at the center, with two (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl groups attached. Each of these groups would be a bicyclic structure with a 3-membered ring fused to a 6-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boranes are generally volatile and reactive, and the bicyclic groups could impart hydrophobicity .Applications De Recherche Scientifique
Catalytic Reduction Applications
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane has been utilized as a chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones. This process results in the production of secondary alcohols with high enantiomeric excess, demonstrating the compound's potential in precise, asymmetric catalysis (Basavaiah, Reddy, & Chandrashekar, 2004).
Hydroboration and Structural Studies
The compound has been involved in studies related to hydroboration reactions. For instance, its derivatives have been used in the hydroboration of alkynes and alkenes, leading to the formation of various boronic esters and other products (Parks, Piers, & Yap, 1998). Moreover, structural studies, like X-ray crystallography, have been conducted to understand the molecular arrangement and stability of compounds derived from this substance (Goldfuss & Rominger, 2000).
Synthesis and Application in Organometallic Chemistry
This compound and its derivatives are also important in the synthesis of various organometallic compounds. For example, its utilization in the generation of bis(pentafluorophenyl)borane–dimethyl sulfide complex showcases its role in the preparation of significant reagents in organometallic chemistry (Hoshi, Shirakawa, & Okimoto, 2007).
Enantioselective Synthesis
The compound's derivatives are instrumental in enantioselective synthesis, a critical process in the creation of chiral molecules, which are important in various fields, including pharmaceuticals (Savoia, Grilli, & Gualandi, 2010).
Safety And Hazards
Propriétés
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAQJSAYDDROO-VMAIWCPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B]([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451029 | |
| Record name | Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
CAS RN |
21932-54-7 | |
| Record name | Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
